molecular formula C16H13NO2 B138066 Ethyl 4'-cyanobiphenyl-3-carboxylate CAS No. 131379-34-5

Ethyl 4'-cyanobiphenyl-3-carboxylate

Cat. No.: B138066
CAS No.: 131379-34-5
M. Wt: 251.28 g/mol
InChI Key: KPLMOZNBQVTKCS-UHFFFAOYSA-N
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Description

Ethyl 4’-cyanobiphenyl-3-carboxylate is an organic compound with the molecular formula C16H13NO2. It is a derivative of biphenyl, featuring a cyano group at the 4’ position and an ethyl ester group at the 3 position of the biphenyl ring.

Scientific Research Applications

Ethyl 4’-cyanobiphenyl-3-carboxylate has several scientific research applications:

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4’-cyanobiphenyl-3-carboxylate typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Introduction of Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as copper(I) cyanide.

    Esterification: The carboxyl group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods: Industrial production of ethyl 4’-cyanobiphenyl-3-carboxylate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Types of Reactions:

    Oxidation: Ethyl 4’-cyanobiphenyl-3-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

Comparison with Similar Compounds

    Ethyl 4’-bromobiphenyl-3-carboxylate: Similar structure but with a bromine atom instead of a cyano group.

    Ethyl 4’-methoxybiphenyl-3-carboxylate: Contains a methoxy group instead of a cyano group.

Uniqueness: Ethyl 4’-cyanobiphenyl-3-carboxylate is unique due to the presence of the cyano group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring specific electronic characteristics .

Properties

IUPAC Name

ethyl 3-(4-cyanophenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-2-19-16(18)15-5-3-4-14(10-15)13-8-6-12(11-17)7-9-13/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLMOZNBQVTKCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10618690
Record name Ethyl 4'-cyano[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131379-34-5
Record name Ethyl 4'-cyano[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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